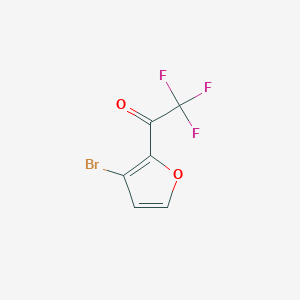

1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone

Description

1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone is a halogenated trifluoromethyl ketone featuring a brominated furan ring. These compounds are characterized by their electron-deficient trifluoromethyl ketone group, which enhances electrophilic reactivity, and aromatic systems that influence solubility, stability, and interaction with biological targets . The bromine substituent on the furan ring likely confers unique steric and electronic properties, making it valuable in cross-coupling reactions or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name |

1-(3-bromofuran-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDZMPHDOXCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the bromination of furan using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromofuran is then reacted with a trifluoromethyl ketone precursor under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanol.

Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl ketone group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Phenyl Derivatives

- 1-(3-Bromophenyl)-2,2,2-trifluoroethanone (C₈H₄BrF₃O, MW 253.02): Exhibits similar electrophilic reactivity due to the trifluoroacetyl group. The bromine at the meta position on the phenyl ring enhances its utility in Suzuki-Miyaura cross-coupling reactions .

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (C₉H₃ClF₆O, MW 276.56): Used as an intermediate in synthesizing Afoxolaner, a veterinary antiparasitic drug. The chlorine and trifluoromethyl groups increase lipophilicity, improving membrane permeability .

Heteroaromatic Derivatives

- Bromine at the 5-position directs further functionalization .

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (C₇H₃ClF₃NO, MW 209.56): The pyridine nitrogen enhances solubility in polar solvents and coordination with metal catalysts, useful in agrochemical synthesis .

Functional and Reactivity Differences

Physicochemical Properties

- Molecular Weight : Brominated furan derivatives are generally lighter (e.g., ~250–300 g/mol) compared to indole or pyridine analogs due to the smaller furan ring.

- Solubility : Furan-based compounds may exhibit lower water solubility than pyridinyl derivatives but higher than phenyl analogs due to furan’s polarity .

- Stability : The trifluoroacetyl group is hydrolytically stable under neutral conditions but susceptible to nucleophilic attack in basic environments, a trait shared across all analogs .

Biological Activity

1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom on a furan ring and a trifluoromethyl ketone group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with intracellular targets. The bromine atom can participate in various chemical interactions such as hydrogen bonding and van der Waals forces, influencing the compound's reactivity and effects on biological systems .

Research Findings

- Enzyme Inhibition : Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes. For example, similar compounds have shown competitive inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission. The binding dynamics and inhibition kinetics are essential for understanding its potential therapeutic applications .

- Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains. Its structural features may contribute to its effectiveness in disrupting bacterial cell functions, although specific data on this compound's efficacy are still emerging .

- Pharmaceutical Applications : As a potential pharmaceutical intermediate, the compound is being explored for its role in synthesizing drugs targeting specific diseases. Its unique structure allows for the design of derivatives with improved pharmacokinetic properties .

Case Study 1: Inhibition of Acetylcholinesterase

A study examining the inhibition of AChE by fluorinated acetophenone derivatives provided insights into how similar compounds might function. The kinetic studies showed that these compounds could bind reversibly to AChE, leading to competitive inhibition. This mechanism may also be applicable to this compound based on structural similarities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone | Bromine at position 5; similar trifluoromethyl group | Potential AChE inhibitor |

| 1-(3-Bromofuran-2-yl)ethanone | Lacks trifluoromethyl group; less lipophilic | Limited biological studies |

| 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | Different aromatic substitution; enhanced stability | Investigated for anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.